molecular formula C17H16ClN B13718538 3-(9-Anthracenyl)azetidine Hydrochloride

3-(9-Anthracenyl)azetidine Hydrochloride

Cat. No.: B13718538
M. Wt: 269.8 g/mol
InChI Key: GFIXXCDXGRDHTD-UHFFFAOYSA-N
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Description

3-(9-Anthracenyl)azetidine Hydrochloride is an organic compound that features a four-membered azetidine ring substituted with a 9-anthracenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracenyl)azetidine Hydrochloride typically involves the reaction of azetidine with 9-anthraldehyde under specific conditions. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere, followed by treatment with hydrochloric acid (HCl) to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(9-Anthracenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring can be opened or functionalized under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or LiAlH4 in dry THF.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Anthracene derivatives with oxidized functional groups.

    Reduction: Reduced forms of the anthracenyl group.

    Substitution: Functionalized azetidine derivatives.

Scientific Research Applications

3-(9-Anthracenyl)azetidine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9-Anthracenyl)azetidine Hydrochloride is primarily driven by the ring strain of the azetidine ring, which makes it highly reactive under certain conditions . The compound can interact with various molecular targets, leading to the formation of new bonds and functional groups. The exact pathways and molecular targets depend on the specific reactions and conditions used.

Similar Compounds:

    Azetidine: A simpler four-membered nitrogen-containing ring without the anthracenyl group.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.

Uniqueness: this compound is unique due to the presence of the 9-anthracenyl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable compound for studying ring strain effects and for use in various synthetic applications .

Properties

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

3-anthracen-9-ylazetidine;hydrochloride

InChI

InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H

InChI Key

GFIXXCDXGRDHTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl

Origin of Product

United States

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